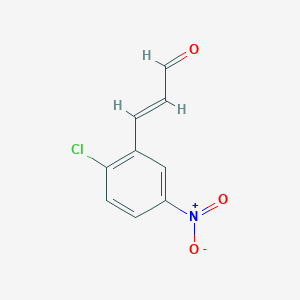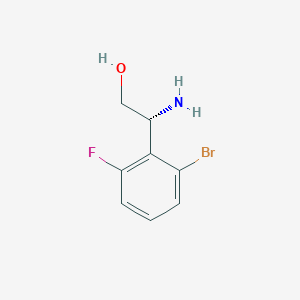![molecular formula C10H8OS B13599466 2-(Benzo[b]thiophen-3-yl)acetaldehyde](/img/structure/B13599466.png)
2-(Benzo[b]thiophen-3-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzo[b]thiophen-3-yl)acetaldehyde is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Palladium-Catalyzed Coupling: One common method for synthesizing 2-(Benzo[b]thiophen-3-yl)acetaldehyde involves a palladium-catalyzed coupling reaction.
Microwave Irradiation: Another method involves the use of microwave irradiation to facilitate the cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles with α-thiocyanato ketones.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 2-(Benzo[b]thiophen-3-yl)acetaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Benzo[b]thiophene-3-carboxylic acid.
Reduction: 2-(Benzo[b]thiophen-3-yl)ethanol.
Substitution: Various substituted benzo[b]thiophenes depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(Benzo[b]thiophen-3-yl)acetaldehyde has several applications in scientific research:
Medicinal Chemistry: Benzothiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Materials Science: Benzothiophene-based compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(Benzo[b]thiophen-3-yl)acetaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary based on the specific derivative and its intended use .
Comparación Con Compuestos Similares
Similar Compounds
2-Substituted Benzo[b]thiophenes: These compounds share a similar core structure but differ in the substituents attached to the benzothiophene ring.
Benzo[b]thieno[2,3-d]thiophene Derivatives: These compounds have an additional thiophene ring fused to the benzothiophene core, offering unique electronic properties.
Uniqueness
2-(Benzo[b]thiophen-3-yl)acetaldehyde is unique due to its specific functional group (aldehyde) and its position on the benzothiophene ring. This unique structure allows for specific reactivity and applications that may not be achievable with other benzothiophene derivatives .
Propiedades
Fórmula molecular |
C10H8OS |
|---|---|
Peso molecular |
176.24 g/mol |
Nombre IUPAC |
2-(1-benzothiophen-3-yl)acetaldehyde |
InChI |
InChI=1S/C10H8OS/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,6-7H,5H2 |
Clave InChI |
LUDQCEIWUFTESP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CS2)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


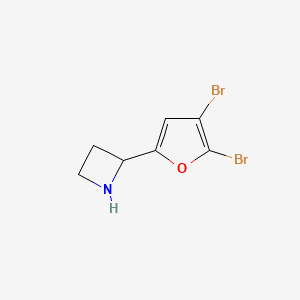
![2',4'-dihydro-1'H-spiro[cyclobutane-1,3'-isoquinoline]hydrochloride](/img/structure/B13599388.png)


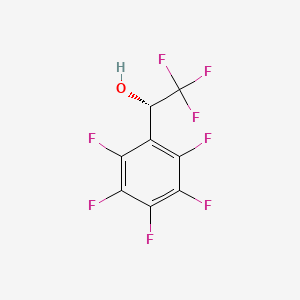
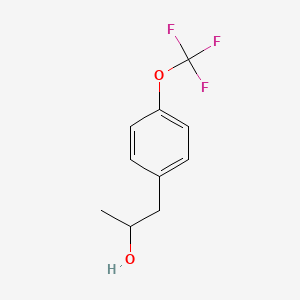
![6-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylicacid](/img/structure/B13599420.png)
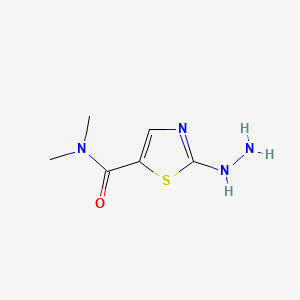
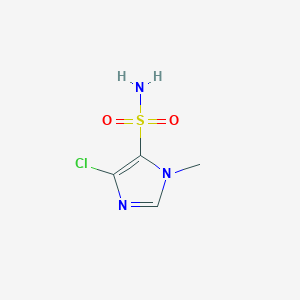
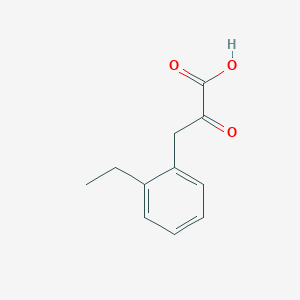
![({Bicyclo[4.1.0]heptan-2-yl}methyl)(methyl)aminehydrochloride](/img/structure/B13599451.png)
![3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-ol](/img/structure/B13599458.png)
